molecular formula C8H13NO B8424078 5-Oxooctanenitrile CAS No. 10412-99-4

5-Oxooctanenitrile

Cat. No. B8424078
M. Wt: 139.19 g/mol
InChI Key: ZBMMCVNENNQRTP-UHFFFAOYSA-N
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Patent
US04035395

Procedure details

A mixture of 36 g (1.0 mol) of distilled n-butyraldehyde, 13.5 g (0.05 mol) of Catalyst 1, 400 ml of dimethylformamide and 20.2 g (0.2 mol) of triethylamine is initially introduced, under nitrogen, into the apparatus described in Example 1. The mixture is stirred for 2 hours at 80° C and a solution of 26.5 g (0.5 mol) of distilled acrylonitrile is then added dropwise over the course of 6 hours. The whole is then stirred for a further 16 hours at the same temperature. For working up, the solvent is distilled off in vacuo, the oil which remains is taken up in chloroform and the solution is washed with water, dilute sodium bisulphite solution and again with water. The organic layer is separated off and dried with magnesium sulphate. It is filtered, solvent is distilled off and the residue is distilled in a water-pump vacuum. 4-Oxo-heptane-1-carbonitrile is obtained.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst 1
Quantity
13.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([N:8](CC)CC)C.[C:13](#N)[CH:14]=[CH2:15]>CN(C)C=O>[O:5]=[C:1]([CH2:13][CH2:14][CH3:15])[CH2:2][CH2:3][CH2:4][C:6]#[N:8]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Catalyst 1
Quantity
13.5 g
Type
catalyst
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is initially introduced, under nitrogen, into the apparatus
STIRRING
Type
STIRRING
Details
The whole is then stirred for a further 16 hours at the same temperature
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
WASH
Type
WASH
Details
the solution is washed with water, dilute sodium bisulphite solution and again with water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
It is filtered
DISTILLATION
Type
DISTILLATION
Details
solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a water-pump vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CCCC#N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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